REACTION_SMILES
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[C:25]([OH:26])(=[O:27])[CH3:28].[CH3:19][CH2:20][O:21][C:22]([CH3:23])=[O:24].[Cl:1][c:2]1[c:3]([O:4][CH2:5][CH2:6][N:7]2[CH2:8][CH2:9][CH2:10][CH2:11]2)[cH:12][cH:13][c:14]([N+:16]([O-:17])=[O:18])[cH:15]1>>[Cl:1][c:2]1[c:3]([O:4][CH2:5][CH2:6][N:7]2[CH2:8][CH2:9][CH2:10][CH2:11]2)[cH:12][cH:13][c:14]([NH2:16])[cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(OCCN2CCCC2)c(Cl)c1
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Name
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Type
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product
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Smiles
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Nc1ccc(OCCN2CCCC2)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |